Differential Lipophilicity vs. 1-(Methylsulfonyl)piperazine
The target compound, 1-(ethylsulfonyl)-4-(methylsulfonyl)piperazine, exhibits a significantly lower computed lipophilicity (XLogP3-AA = -1.1 [1]) compared to the mono-substituted analog 1-(ethylsulfonyl)piperazine (LogP = 0.5888 [2]). This ~1.69 LogP unit difference translates to an over 45-fold difference in octanol-water partition coefficient, indicating substantially higher hydrophilicity. This distinction is critical for applications requiring aqueous solubility or minimizing non-specific binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.1 |
| Comparator Or Baseline | 1-(Ethylsulfonyl)piperazine: LogP = 0.5888 |
| Quantified Difference | Δ LogP ≈ -1.69 |
| Conditions | Computed physicochemical properties (PubChem / Molbase) |
Why This Matters
The significantly lower LogP of the target compound indicates it is much more hydrophilic, which is a crucial differentiator for selecting a compound for aqueous-based assays or for tuning ADME properties in drug discovery [3].
- [1] PubChem. 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine. Computed Properties, CID 3145546. View Source
- [2] Molbase. 1-ETHYLSULFONYL-PIPERAZINE. LogP data. View Source
- [3] Sapkal, S. B., et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 134971. View Source
